Cas no 338408-36-9 (1,2,3-Thiadiazole, 5-[(2-chlorophenyl)thio]-4-methyl-)
![1,2,3-Thiadiazole, 5-[(2-chlorophenyl)thio]-4-methyl- structure](https://ja.kuujia.com/scimg/cas/338408-36-9x500.png)
1,2,3-Thiadiazole, 5-[(2-chlorophenyl)thio]-4-methyl- 化学的及び物理的性質
名前と識別子
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- 1,2,3-Thiadiazole, 5-[(2-chlorophenyl)thio]-4-methyl-
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- MDL: MFCD00202010
- インチ: 1S/C9H7ClN2S2/c1-6-9(14-12-11-6)13-8-5-3-2-4-7(8)10/h2-5H,1H3
- InChIKey: GXRBDBFXCQUFPY-UHFFFAOYSA-N
- ほほえんだ: S1C(SC2=CC=CC=C2Cl)=C(C)N=N1
じっけんとくせい
- 密度みつど: 1.44±0.1 g/cm3(Predicted)
- ふってん: 308.9±52.0 °C(Predicted)
- 酸性度係数(pKa): -4.45±0.33(Predicted)
1,2,3-Thiadiazole, 5-[(2-chlorophenyl)thio]-4-methyl- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Ambeed | A906832-1g |
5-[(2-Chlorophenyl)sulfanyl]-4-methyl-1,2,3-thiadiazole |
338408-36-9 | 90% | 1g |
$350.0 | 2024-04-15 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00894591-1g |
5-[(2-Chlorophenyl)sulfanyl]-4-methyl-1,2,3-thiadiazole |
338408-36-9 | 90% | 1g |
¥2401.0 | 2023-03-29 | |
abcr | AB299752-100mg |
2-Chlorophenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfide; . |
338408-36-9 | 100mg |
€283.50 | 2025-02-19 | ||
abcr | AB299752-100 mg |
2-Chlorophenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfide; . |
338408-36-9 | 100 mg |
€221.50 | 2023-07-20 |
1,2,3-Thiadiazole, 5-[(2-chlorophenyl)thio]-4-methyl- 関連文献
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Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
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Bingxin Liu,Yue Wang,Mingxiao Deng,Jianhua Lü,Cuiyan Tong,Changli Lü RSC Adv., 2014,4, 57245-57249
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Amos Markus,Aviad Slotky,Nairouz Farah Nanoscale, 2020,12, 18918-18930
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Jinlong Zhang,Lu Zhu,Kang Shen,Huameng Yang,Xiao-Chun Hang,Gaoxi Jiang Chem. Sci., 2019,10, 1070-1074
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Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
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7. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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Uday S. Annapure RSC Adv., 2016,6, 99774-99780
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Filipa Mandim,Lillian Barros,Ricardo C. Calhelha,Rui M. V. Abreu,José Pinela,Maria José Alves,Sandrina Heleno,P. F. Santos,Isabel C. F. R. Ferreira Food Funct., 2019,10, 78-89
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Huiwen Lan,Aimin Wei,Hechuang Zheng,Xuhui Sun,Jun Zhong Nanoscale, 2018,10, 7033-7039
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1,2,3-Thiadiazole, 5-[(2-chlorophenyl)thio]-4-methyl-に関する追加情報
Comprehensive Overview of 1,2,3-Thiadiazole, 5-[(2-chlorophenyl)thio]-4-methyl- (CAS No. 338408-36-9)
The compound 1,2,3-Thiadiazole, 5-[(2-chlorophenyl)thio]-4-methyl- (CAS No. 338408-36-9) is a heterocyclic organic molecule featuring a thiadiazole core structure substituted with a 2-chlorophenylthio group and a methyl group at the 4-position. This unique combination of functional groups contributes to its potential applications in pharmaceutical research, agrochemical development, and material science. The presence of the thiadiazole ring, known for its electron-rich properties, enhances the compound's reactivity, making it a subject of interest in modern synthetic chemistry.
In recent years, researchers have focused on 1,2,3-thiadiazole derivatives due to their diverse biological activities, including antimicrobial, antifungal, and anti-inflammatory properties. The incorporation of a chlorophenylthio moiety further expands its utility, as halogenated aromatic compounds often exhibit improved bioavailability and target specificity. This aligns with the growing demand for novel bioactive molecules in drug discovery, a topic frequently searched in academic and industrial databases.
The synthesis of CAS No. 338408-36-9 typically involves the cyclization of thiosemicarbazides or the reaction of hydrazonoyl halides with sulfur-containing reagents. Advanced techniques such as microwave-assisted synthesis and green chemistry approaches have been explored to optimize yield and reduce environmental impact, addressing the current emphasis on sustainable methodologies in chemical research. These trends resonate with the increasing number of searches for "eco-friendly synthesis of heterocycles" and "green chemistry innovations."
From an analytical perspective, 5-[(2-chlorophenyl)thio]-4-methyl-1,2,3-thiadiazole can be characterized using techniques like nuclear magnetic resonance (NMR), high-performance liquid chromatography (HPLC), and mass spectrometry (MS). The compound's stability under various pH conditions and thermal properties are often investigated, as these factors critically influence its applicability in formulation development. Such studies cater to the frequent queries about "structure-activity relationships" and "molecular characterization techniques" in scientific forums.
In material science, the thiadiazole scaffold has gained attention for its potential in organic electronics, owing to its electron-transport capabilities and planar geometry. The methyl and arylthio substituents in CAS 338408-36-9 may further modulate its optoelectronic properties, making it relevant to searches like "organic semiconductors" and "small-molecule electronic materials." Researchers are actively exploring its derivatives for use in OLEDs, photovoltaic cells, and conductive polymers.
Regulatory and safety assessments of 1,2,3-Thiadiazole, 5-[(2-chlorophenyl)thio]-4-methyl- emphasize proper handling protocols, though it is not classified under stringent hazard categories. Material safety data sheets (MSDS) recommend standard laboratory precautions, reflecting the broader industry focus on "chemical safety best practices" and "lab risk management." Its environmental fate and biodegradation pathways are also under study, responding to the rising interest in "benign by design" principles.
The commercial availability of CAS No. 338408-36-9 through specialty chemical suppliers has facilitated its adoption in cross-disciplinary research. Patent literature reveals its inclusion in compositions for crop protection agents and medicinal chemistry prototypes, addressing popular queries about "novel agrochemical scaffolds" and "drug candidate optimization." Its structural versatility allows for further derivatization, a feature highly valued in fragment-based drug design.
Ongoing investigations into 5-[(2-chlorophenyl)thio]-4-methyl-1,2,3-thiadiazole continue to uncover new dimensions of its utility. Computational modeling studies predict favorable binding affinities with biological targets, while experimental validations explore its pharmacokinetic profiles. These efforts align with the surge in searches for "computational chemistry in drug design" and "ADMET prediction tools," highlighting the compound's relevance in contemporary research paradigms.
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